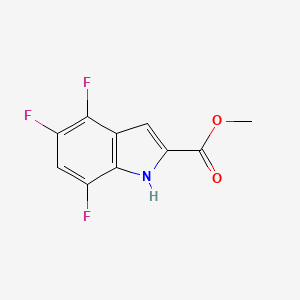
methyl 4,5,7-trifluoro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,5,7-trifluoro-1H-indole-2-carboxylate is a fluorinated indole derivative with the molecular formula C10H6F3NO2 and a molecular weight of 229.16 g/mol . This compound is notable for its trifluoromethyl groups, which impart unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5,7-trifluoro-1H-indole-2-carboxylate typically involves the trifluoromethylation of indole derivatives. One common method is the metal-free oxidative trifluoromethylation using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) . The reaction conditions often include the use of a base and an oxidant under controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,5,7-trifluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative reactions may yield trifluoromethylated oxides, while substitution reactions can produce a variety of functionalized indole derivatives .
Applications De Recherche Scientifique
Methyl 4,5,7-trifluoro-1H-indole-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 4,5,7-trifluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes . This interaction can modulate the activity of these biological molecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 4,5,7-trifluoro-1H-indole-2-carboxylate is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials and biologically active molecules .
Propriétés
Formule moléculaire |
C10H6F3NO2 |
|---|---|
Poids moléculaire |
229.15 g/mol |
Nom IUPAC |
methyl 4,5,7-trifluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H6F3NO2/c1-16-10(15)7-2-4-8(13)5(11)3-6(12)9(4)14-7/h2-3,14H,1H3 |
Clé InChI |
ZAERTUNWTJJDJH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(N1)C(=CC(=C2F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride](/img/structure/B13507193.png)
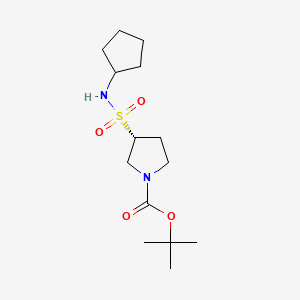
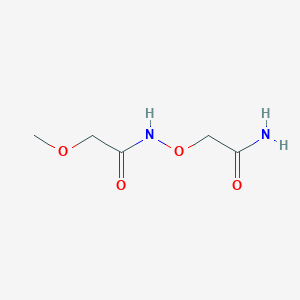
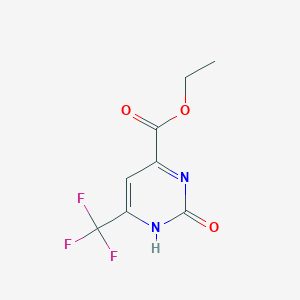
![O-[2-(2-fluoroethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B13507215.png)
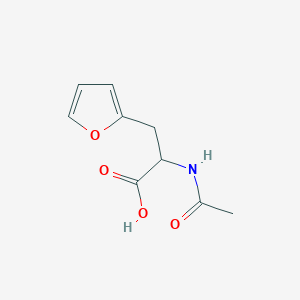
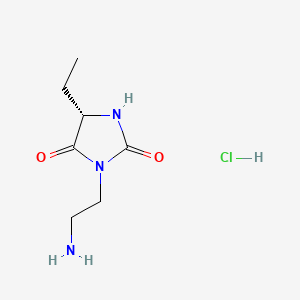


![4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)

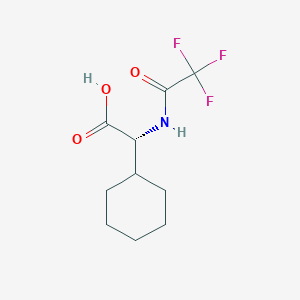

![3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B13507263.png)
